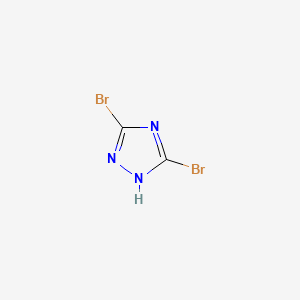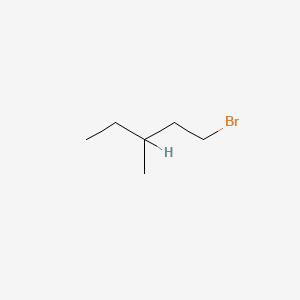
Palladium(II) bromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Palladium(II) bromide is an inorganic compound composed of palladium and bromine, with the chemical formula PdBr₂. It is a commercially available compound, although less common than palladium(II) chloride. This compound is a diamagnetic solid that appears as a dark red-brown to black powder .
准备方法
Synthetic Routes and Reaction Conditions: Palladium(II) bromide can be synthesized by reacting palladium metal with hydrobromic acid (HBr) and nitric acid (HNO₃). The reaction involves dissolving palladium in a mixture of these acids, followed by the precipitation of this compound .
Industrial Production Methods: Electrosynthesis is another method used for the industrial production of this compound. This process involves the electrochemical reaction of palladium metal with hydrobromic acid, resulting in the formation of this compound .
化学反应分析
Types of Reactions: Palladium(II) bromide undergoes various types of chemical reactions, including:
Oxidation: this compound can be oxidized to form higher oxidation state compounds.
Reduction: It can be reduced to palladium metal or lower oxidation state compounds.
Substitution: this compound can participate in substitution reactions, where the bromide ligands are replaced by other ligands
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include oxygen and halogens.
Reduction: Reducing agents such as hydrogen gas or hydrazine can be used.
Substitution: Ligands such as acetonitrile (MeCN) can replace bromide ligands under heating conditions
Major Products Formed:
Oxidation: Higher oxidation state palladium compounds.
Reduction: Palladium metal or palladium(I) compounds.
Substitution: Palladium complexes with different ligands, such as PdBr₂(MeCN)₂
科学研究应用
Palladium(II) bromide has a wide range of applications in scientific research, including:
Chemistry: It is used as a catalyst in various organic reactions, such as carbonylation and cross-coupling reactions. .
Biology and Medicine: this compound is used in the synthesis of biologically active compounds and pharmaceuticals.
Industry: It is employed in the production of palladium-based catalysts and materials for industrial processes
作用机制
The mechanism by which palladium(II) bromide exerts its effects involves the formation of palladium complexes with various ligands. These complexes can participate in catalytic cycles, facilitating reactions such as carbonylation and oxidation. The molecular targets and pathways involved include the activation of carbon-hydrogen bonds and the formation of carbon-carbon and carbon-heteroatom bonds .
相似化合物的比较
- Palladium(II) chloride (PdCl₂)
- Palladium(II) iodide (PdI₂)
- Palladium(II) fluoride (PdF₂)
- Platinum(II) bromide (PtBr₂)
Comparison: Palladium(II) bromide shares many properties with its halide counterparts, such as palladium(II) chloride and palladium(II) iodide. it is less common than palladium(II) chloride and has unique solubility characteristics. This compound is insoluble in water but soluble in acetonitrile when heated, forming monomeric acetonitrile adducts . This solubility behavior distinguishes it from other palladium halides and makes it suitable for specific catalytic applications.
属性
CAS 编号 |
13444-94-5 |
|---|---|
分子式 |
Br2Pd |
分子量 |
266.23 g/mol |
IUPAC 名称 |
palladium(2+);dibromide |
InChI |
InChI=1S/2BrH.Pd/h2*1H;/q;;+2/p-2 |
InChI 键 |
INIOZDBICVTGEO-UHFFFAOYSA-L |
SMILES |
Br[Pd]Br |
规范 SMILES |
[Br-].[Br-].[Pd+2] |
Key on ui other cas no. |
13444-94-5 |
Pictograms |
Irritant |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















